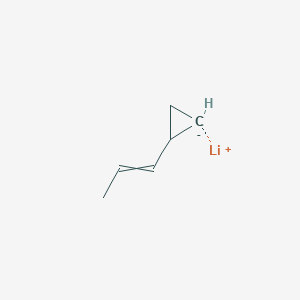

lithium;prop-1-enylcyclopropane

Description

Significance of Organolithium Reagents in Modern Organic Synthesis

Organolithium reagents are a cornerstone of contemporary synthetic chemistry, empowering chemists to forge carbon-carbon bonds with high efficiency and precision. nih.gov The highly polarized carbon-lithium bond imparts significant carbanionic character to the carbon atom, rendering it a potent nucleophile and a strong base. researchgate.net This dual reactivity allows for a vast array of chemical transformations, from simple deprotonations to complex nucleophilic additions and substitutions. researchgate.netyoutube.com

The versatility of organolithium reagents is evident in their widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov They are instrumental in the construction of complex molecular architectures, including natural products and their analogues. nih.gov The reactivity of organolithium reagents can be finely tuned through the choice of solvent, temperature, and the presence of additives, offering a high degree of control over chemical reactions. fishersci.fr

The Cyclopropane (B1198618) Motif in Contemporary Organic Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a multitude of natural products and biologically active molecules. nih.gov Its unique geometry and strained ring system bestow upon it distinct chemical properties that are harnessed in various synthetic strategies. The presence of a cyclopropane moiety can significantly influence the conformational rigidity and metabolic stability of a molecule, making it a valuable component in drug design. google.com

In synthetic chemistry, cyclopropanes serve as versatile building blocks for the construction of more complex cyclic and acyclic systems through ring-opening and rearrangement reactions. nih.gov The inherent strain energy of the cyclopropane ring can be released to drive these transformations, providing a thermodynamic driving force for reactions that might otherwise be unfavorable.

Historical Development and Evolution of Cyclopropyllithium Reagent Chemistry

The chemistry of cyclopropyllithium reagents has evolved significantly since the early days of organolithium chemistry. The initial challenges in preparing and handling these strained organometallic compounds have been largely overcome through the development of new synthetic methodologies. Early methods often involved the direct reaction of a cyclopropyl (B3062369) halide with lithium metal.

More contemporary approaches include the deprotonation of cyclopropanes with strong bases like alkyllithiums, and halogen-metal exchange reactions, which offer milder conditions and greater functional group tolerance. nih.govmasterorganicchemistry.com The stereochemical integrity of the cyclopropane ring during these transformations has been a subject of intense investigation, with significant progress made in understanding and controlling the stereoselectivity of their reactions.

Academic Research Perspectives on Lithium;Prop-1-enylcyclopropane within Organolithium Chemistry

While specific academic research focusing solely on this compound is not extensively documented in readily available literature, its chemical behavior can be inferred from studies on closely related substituted cyclopropyllithium reagents. Research in this area is driven by the desire to create novel and stereochemically defined building blocks for organic synthesis.

The presence of the prop-1-enyl substituent introduces additional layers of complexity and potential reactivity. The vinyl group can influence the stability and reactivity of the organolithium center and can itself participate in subsequent reactions. The study of such bifunctional reagents is a key area of interest in modern organometallic chemistry, as it opens up possibilities for tandem and cascade reactions, leading to the rapid construction of molecular complexity. The generation and trapping of related species, such as 2-vinylcyclopropyllithium, have been explored, providing valuable insights into the potential synthetic utility of this compound.

Data on Related Cyclopropyl Organolithium Species

Due to the limited specific data on this compound, the following tables present information on the generation and reactivity of analogous cyclopropyl organolithium reagents to provide a contextual understanding.

Table 1: Common Methods for the Generation of Cyclopropyllithium Reagents

| Method | Precursor | Reagent | Typical Conditions | Reference |

| Reductive Lithiation | Cyclopropyl halide | Lithium metal | Ethereal solvent, low temperature | nih.gov |

| Deprotonation | Cyclopropane | Alkyllithium (e.g., n-BuLi) | Strong coordinating solvent (e.g., THF), low temperature | fishersci.fr |

| Halogen-Metal Exchange | Cyclopropyl halide | Alkyllithium (e.g., t-BuLi) | Ethereal solvent, very low temperature | nih.gov |

| Shapiro Reaction | Cyclopropyl tosylhydrazone | Alkyllithium (e.g., n-BuLi) | Ethereal solvent | General organolithium methodology |

Table 2: Representative Reactions of Substituted Cyclopropyllithium Reagents

| Cyclopropyllithium Species | Electrophile | Product Type | Reference |

| 1-Alkoxycyclopropyllithium | Aldehydes, Ketones | 1-(1-Hydroxyalkyl)cyclopropanols | acs.org |

| 2-Vinylcyclopropyllithium | Carbon dioxide | 2-Vinylcyclopropanecarboxylic acid | Inferred from general organolithium reactivity |

| Cyclopropyllithium | Epoxides | 2-(Cyclopropyl)ethanol | General organolithium reactivity |

| Cyclopropyllithium | Alkyl halides | Alkyl-substituted cyclopropane | masterorganicchemistry.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61782-58-9 |

|---|---|

Molecular Formula |

C6H9Li |

Molecular Weight |

88.1 g/mol |

IUPAC Name |

lithium;prop-1-enylcyclopropane |

InChI |

InChI=1S/C6H9.Li/c1-2-3-6-4-5-6;/h2-4,6H,5H2,1H3;/q-1;+1 |

InChI Key |

JVCDVPUEPZTERI-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC=CC1C[CH-]1 |

Origin of Product |

United States |

Synthetic Methodologies for Prop 1 Enylcyclopropyllithium Compounds

Direct Metalation Approaches to Cyclopropyl (B3062369) Organolithiums

Direct metalation involves the direct formation of a carbon-lithium bond on the cyclopropane (B1198618) ring from a suitable precursor. These methods are often favored for their atom economy and straightforward nature. The choice of strategy depends heavily on the substitution pattern and the presence of functional groups on the prop-1-enylcyclopropane scaffold.

Halogen-Lithium Exchange Reactions on Substituted Cyclopropanes

Halogen-lithium exchange is a powerful and widely used method for the preparation of organolithium compounds, including cyclopropyl derivatives. wikipedia.orgnumberanalytics.com This reaction involves the treatment of an organic halide with an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The exchange is generally very fast, often proceeding rapidly even at low temperatures (-78 °C), which helps to avoid side reactions with sensitive functional groups. harvard.eduuni-muenchen.de The rate of exchange typically follows the trend I > Br > Cl, with organic fluorides being largely unreactive. wikipedia.org

For the synthesis of prop-1-enylcyclopropyllithium, a precursor such as 1-bromo-2-(prop-1-enyl)cyclopropane or 1-iodo-2-(prop-1-enyl)cyclopropane would be treated with an alkyllithium reagent. A key advantage of this method for cyclopropanes is that the exchange reliably proceeds with retention of stereochemistry at the carbon center. harvard.edu This stereospecificity is crucial for constructing complex molecular architectures where the relative orientation of substituents on the cyclopropane ring is important.

Table 1: Representative Halogen-Lithium Exchange Reactions for Cyclopropyl Systems

| Precursor | Reagent | Conditions | Product/Yield | Reference |

|---|---|---|---|---|

| Cyclopropyl Bromide | t-BuLi | Et₂O, -78 °C | Cyclopropyllithium | harvard.edu |

| Aryl Iodide | n-BuLi | THF, -78 °C | Aryllithium / 60% (after quench) | harvard.edu |

| Vinyl Halide | t-BuLi | Pentane-ether, -78 °C | Vinyllithium / High Yield | harvard.edu |

Deprotonative Lithiation of Prop-1-enylcyclopropane Systems

Direct deprotonation, or lithiation, involves the removal of a proton from a C-H bond by a strong lithium-based base. The feasibility of this approach depends on the acidity of the targeted C-H bond. In prop-1-enylcyclopropane, the C-H bonds on the cyclopropane ring are generally not very acidic (pKa ≈ 46). nih.gov However, the acidity can be enhanced by the presence of the adjacent prop-1-enyl group, which can stabilize the resulting carbanion through inductive effects and potential conjugation.

The most acidic proton is expected to be at the cyclopropyl carbon bearing the alkenyl substituent. The formation of the anion at this position would be favored. This reaction typically requires a strong, non-nucleophilic base, often sec-butyllithium (B1581126) (s-BuLi) or t-BuLi, frequently in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA breaks up the aggregate structure of the alkyllithium, increasing its basicity and accelerating the rate of deprotonation. baranlab.org

Directed Metalation Strategies for Functionalized Cyclopropane Derivatives

Directed ortho-metalation (DoM) is a powerful strategy that utilizes a functional group, known as a directed metalation group (DMG), to deliver the organolithium base to a specific, typically adjacent, position for deprotonation. wikipedia.orgharvard.edu This approach offers exceptional regiocontrol. While originally developed for aromatic systems, the principle has been extended to other frameworks, including cyclopropanes. nih.govresearchgate.net

For this strategy to be applied to a prop-1-enylcyclopropane system, a suitable DMG would need to be incorporated into the molecule. The DMG is typically a Lewis basic moiety, such as an amide, oxazoline, or carbamate, which can coordinate to the Lewis acidic lithium atom of the alkyllithium base. baranlab.orgharvard.edu This coordination pre-assembles the base and substrate, leading to deprotonation at the sterically accessible C-H bond adjacent to the directing group. researchgate.net For instance, an N-cyclopropylamide can be selectively deprotonated at the β-position relative to the amide-bearing carbon. researchgate.net This allows for the precise generation of a lithiated species that might be inaccessible through other methods. The choice of directing group is critical, as it must effectively coordinate the lithium reagent without being electrophilic itself. baranlab.org

Table 2: Common Directing Groups for Metalation Reactions

| Directing Group (DMG) | Typical Base | Relative Directing Strength | Reference |

|---|---|---|---|

| -CONR₂ (Amide) | s-BuLi/TMEDA | Strong | harvard.edu |

| -OCONEt₂ (Carbamate) | s-BuLi/TMEDA | Strong | harvard.edu |

| -CH₂NR₂ (Amine) | n-BuLi | Moderate | harvard.edu |

| -OCH₃ (Methoxy) | n-BuLi | Moderate | wikipedia.org |

| Oxazoline | t-BuLi | Strong | researchgate.net |

Indirect Synthetic Pathways

Indirect methods for generating prop-1-enylcyclopropyllithium involve the preparation of a different organometallic cyclopropane compound first, followed by a subsequent reaction to yield the desired organolithium species.

Transmetalation Reactions from Other Organometallic Cyclopropyl Precursors

Transmetalation is a reaction where a metal from an organometallic compound is exchanged for another metal. To generate a cyclopropyllithium species, this typically involves reacting an organometallic cyclopropane containing a less electropositive metal (e.g., tin, mercury, or sometimes zinc) with an organolithium reagent. acs.orgyoutube.com

A well-documented example is the reaction between tetracyclopropyltin and n-butyllithium. acs.org This reaction can be performed in a hydrocarbon solvent like pentane, causing the desired cyclopropyllithium to precipitate as a halide-free solid. acs.org The stoichiometry can be controlled to sequentially replace the cyclopropyl groups on the tin atom. This method is particularly valuable for preparing pure organolithium reagents free from the lithium halide salts that are byproducts of halogen-lithium exchange. acs.org The resulting prop-1-enylcyclopropyllithium could then be used in subsequent reactions where the presence of halide ions might be detrimental.

Carbolithiation Reactions Involving Unsaturated Cyclopropane Moieties

Carbolithiation is the nucleophilic addition of an organolithium reagent across a carbon-carbon multiple bond. masterorganicchemistry.com This reaction forms a new carbon-carbon bond and a new organolithium species. To generate lithium;prop-1-enylcyclopropane via this route, one could envision a starting material containing a suitable unsaturation that, upon addition of an organolithium reagent, yields the target intermediate.

For example, the intramolecular carbolithiation of an appropriately designed unsaturated system containing both a cyclopropane and a suitably positioned alkyne or allene (B1206475) could potentially lead to cyclization and the formation of the desired lithiated species. More commonly, an intermolecular addition might be considered. The addition of an organolithium reagent to a vinylidenecyclopropane or a related cumulene system could, in principle, generate a lithiated cyclopropane derivative. However, controlling the regioselectivity of the addition and preventing undesired side reactions, such as polymerization or alternative addition pathways, presents a significant synthetic challenge. masterorganicchemistry.com The success of such a strategy is highly dependent on the specific substrate and reaction conditions.

Reductive Lithiation of Cyclopropyl Substrates

The generation of functionalized cyclopropyllithium reagents through reductive lithiation represents a powerful strategy in organic synthesis. This approach allows for the introduction of a lithium atom onto a cyclopropane ring, transforming it into a potent nucleophile for subsequent carbon-carbon bond-forming reactions. The primary methods for the reductive lithiation of cyclopropyl substrates involve either lithium-halogen exchange or the reductive cleavage of a carbon-heteroatom bond, most notably a carbon-sulfur bond. These methods are particularly valuable for creating stereochemically defined organolithium species that can be used to construct complex molecular architectures.

Lithium-Halogen Exchange on Cyclopropyl Halides

Lithium-halogen exchange is a well-established and reliable method for the preparation of organolithium compounds, including those with a cyclopropyl scaffold. harvard.eduresearchgate.net This reaction is a kinetically controlled process that is typically very fast, even at low temperatures. harvard.edu An important feature of this transformation, especially for substituted cyclopropanes, is that it generally proceeds with retention of configuration at the carbon center. harvard.edu

The exchange rate is dependent on the halogen, with the reactivity trend being I > Br > Cl. wikipedia.org Cyclopropyl bromides are frequently used as they offer a good balance of reactivity and stability. harvard.edu The reaction involves treating the cyclopropyl halide with an alkyllithium reagent, commonly n-butyllithium or tert-butyllithium, in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) at low temperatures, typically -78 °C. harvard.eduresearchgate.net

For the synthesis of this compound, a hypothetical precursor such as trans-1-bromo-2-(prop-1-enyl)cyclopropane could be employed. The treatment of this substrate with an alkyllithium reagent would induce the lithium-halogen exchange to furnish the desired trans-lithium;prop-1-enylcyclopropane. The stereochemistry of the prop-1-enyl group would also be retained during this process.

Below is a representative table summarizing the key aspects of this synthetic approach.

| Substrate | Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| trans-1-bromo-2-(prop-1-enyl)cyclopropane | tert-Butyllithium | Tetrahydrofuran/Diethyl Ether | -78 | trans-lithium;prop-1-enylcyclopropane |

| cis-1-bromo-2-(prop-1-enyl)cyclopropane | n-Butyllithium | Diethyl Ether | -78 | cis-lithium;prop-1-enylcyclopropane |

Reductive Cleavage of Cyclopropyl Phenyl Sulfides

An alternative and powerful method for the generation of cyclopropyllithium species is the reductive cleavage of a carbon-sulfur bond in cyclopropyl phenyl sulfides. This transformation is typically achieved using a lithium arene radical anion, such as lithium naphthalenide, as the reducing agent. core.ac.ukclockss.org This method is part of a broader class of reactions known as reductive lithiations, which are instrumental in preparing organolithium compounds that may not be accessible through other means. core.ac.uk

The reaction proceeds via the transfer of an electron from the lithium arene radical anion to the cyclopropyl phenyl sulfide (B99878) substrate. This results in the formation of a radical anion intermediate which then fragments, cleaving the carbon-sulfur bond to generate the cyclopropyllithium and lithium thiophenolate. The reaction is generally carried out in an ethereal solvent like tetrahydrofuran at low temperatures. clockss.org

To synthesize this compound via this route, a suitable precursor would be 1-(prop-1-enyl)cyclopropyl phenyl sulfide. The stereochemistry of the cyclopropane ring in the product is expected to be retained from the starting material.

The following table outlines the general parameters for the reductive cleavage of a cyclopropyl phenyl sulfide.

| Substrate | Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| 1-(prop-1-enyl)cyclopropyl phenyl sulfide | Lithium naphthalenide | Tetrahydrofuran | -78 to -40 | This compound |

This reductive cleavage method offers an advantage in that the precursor thioethers can often be readily prepared through various synthetic routes. chemicalbook.comlookchem.com

Reactivity and Mechanistic Investigations of Prop 1 Enylcyclopropyllithium

Nucleophilic Reactivity of the Cyclopropyl (B3062369) Anion

The primary mode of reactivity for organolithium compounds, including the theoretical prop-1-enylcyclopropyllithium, is nucleophilic addition to electrophilic centers. The cyclopropyl anion, in this case, would be the nucleophilic species.

Addition to Carbonyl Electrophiles

Organolithium reagents are potent nucleophiles that readily add to the electrophilic carbon of carbonyl groups in aldehydes and ketones. nih.govnih.govmasterorganicchemistry.com This reaction, a 1,2-nucleophilic addition, results in the formation of a tetrahedral alkoxide intermediate, which upon aqueous workup, yields an alcohol. nih.govyoutube.com For prop-1-enylcyclopropyllithium, the reaction with an aldehyde or ketone would be expected to form a new carbon-carbon bond between the cyclopropyl ring and the carbonyl carbon. youtube.com

The general mechanism involves the attack of the carbanionic cyclopropyl carbon on the carbonyl carbon, leading to the breaking of the C=O π-bond and formation of a lithium alkoxide. Subsequent protonation furnishes the corresponding alcohol. youtube.com The rate and success of this reaction can be influenced by steric hindrance on both the cyclopropyllithium reagent and the carbonyl compound. masterorganicchemistry.com

Table 1: Anticipated Products from the Reaction of Prop-1-enylcyclopropyllithium with Carbonyl Electrophiles

| Electrophile | Intermediate | Final Product (after workup) |

| Formaldehyde | Lithium 1-(prop-1-enyl)cyclopropylmethanolate | (1-(prop-1-enyl)cyclopropyl)methanol |

| Acetaldehyde | Lithium 1-(1-(prop-1-enyl)cyclopropyl)ethanolate | 1-(1-(prop-1-enyl)cyclopropyl)ethan-1-ol |

| Acetone | Lithium 2-(1-(prop-1-enyl)cyclopropyl)propan-2-olate | 2-(1-(prop-1-enyl)cyclopropyl)propan-2-ol |

Addition to Nitrile Functional Groups

Similar to their reactivity with carbonyls, organolithium reagents add to the electrophilic carbon of nitrile groups. nih.govyoutube.com The initial addition of prop-1-enylcyclopropyllithium to a nitrile would form a lithium imine salt. This intermediate is typically not isolated and is hydrolyzed during aqueous workup to yield a ketone. nih.govrsc.org

This two-step sequence provides a valuable method for the synthesis of ketones where one of the alpha-substituents is the cyclopropyl group. The reaction is generally effective for a wide range of nitriles and organolithium reagents. nih.gov

Table 2: Anticipated Products from the Reaction of Prop-1-enylcyclopropyllithium with Nitriles

| Electrophile | Intermediate | Final Product (after hydrolysis) |

| Acetonitrile | Lithium salt of (E)-N-(1-(1-(prop-1-enyl)cyclopropyl)ethylidene)lithium amide | 1-(1-(prop-1-enyl)cyclopropyl)ethan-1-one |

| Benzonitrile | Lithium salt of (E)-N-(phenyl(1-(prop-1-enyl)cyclopropyl)methylene)lithium amide | Phenyl(1-(prop-1-enyl)cyclopropyl)methanone |

Carbolithiation Reactions with Alkenes and Alkynes

Carbolithiation, the addition of an organolithium reagent across a carbon-carbon double or triple bond, is a powerful tool for C-C bond formation. nih.govnih.gov The intermolecular carbolithiation of an alkene with prop-1-enylcyclopropyllithium would generate a new, more substituted organolithium species, which can then be trapped with an electrophile. nih.gov

A notable example in a related system is the (-)-sparteine-mediated enantioselective intermolecular carbolithiation of (E)-N-benzyl-2-(prop-1-enyl)aniline with an organolithium reagent. This reaction proceeds via a syn-addition of the organolithium to the alkene, forming a stabilized benzyllithium (B8763671) intermediate that can be trapped with various electrophiles. nih.gov While the attacking reagent in this documented case is not prop-1-enylcyclopropyllithium, it demonstrates the feasibility of carbolithiation on a substrate containing a prop-1-enyl group.

SN2-Type Displacements with Electrophiles

Organolithium reagents can participate in SN2 reactions with suitable electrophiles, such as primary alkyl halides. In such a reaction, the cyclopropyl carbanion would act as the nucleophile, displacing the halide and forming a new carbon-carbon bond. masterorganicchemistry.comyoutube.comyoutube.com

For an SN2 reaction to be successful, the electrophilic carbon on the substrate must be sterically accessible to allow for backside attack by the nucleophile. youtube.commasterorganicchemistry.com Therefore, prop-1-enylcyclopropyllithium would be expected to react efficiently with methyl halides and primary alkyl halides, while reactions with secondary and tertiary halides would be significantly slower or not occur at all due to steric hindrance. youtube.com The reaction proceeds with inversion of stereochemistry at the electrophilic carbon if it is a chiral center. masterorganicchemistry.com

Basic Reactivity and Deprotonation Pathways

In addition to their nucleophilicity, organolithium reagents are strong bases. The pKa of the conjugate acid of a typical alkyllithium, like n-butyllithium, is around 50, making them capable of deprotonating a wide range of C-H acids. nih.gov

Metalation of Acidic C-H Bonds by Prop-1-enylcyclopropyllithium

Prop-1-enylcyclopropyllithium would be expected to be a strong base, capable of deprotonating compounds with acidic protons. This includes terminal alkynes, activated C-H bonds adjacent to electron-withdrawing groups, and even some less activated C-H bonds. The reaction involves the abstraction of a proton by the cyclopropyl anion, generating cyclopropane (B1198618) with a prop-1-enyl substituent and a new lithium salt of the deprotonated species. This process is a common method for generating other organolithium reagents.

The basicity of organolithium compounds is a fundamental aspect of their chemistry, often competing with their nucleophilic reactivity. The outcome of a reaction between prop-1-enylcyclopropyllithium and a substrate with both an electrophilic center and an acidic proton would depend on the relative rates of nucleophilic addition versus deprotonation.

Enolate Formation via Alpha-Deprotonation (if applicable to specific derivatives)

Enolates are formed by the removal of a proton on the carbon atom adjacent to a carbonyl group, known as the alpha-carbon. masterorganicchemistry.com This process, called alpha-deprotonation, is a key reaction for many carbonyl-containing compounds, including certain derivatives of prop-1-enylcyclopropane. The resulting enolate anion is stabilized by resonance, which delocalizes the negative charge onto the more electronegative oxygen atom. masterorganicchemistry.com

The formation of enolates from ketones is a common and well-studied process. khanacademy.org For instance, cyclopropyl ketones can undergo base-catalyzed enolization. acs.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation to form the enolate. youtube.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation when there are multiple, non-equivalent alpha-protons.

In the context of prop-1-enylcyclopropane derivatives that contain a ketone functionality, alpha-deprotonation would lead to the formation of a cyclopropyl-substituted enolate. The presence of the cyclopropyl group can influence the acidity of the alpha-protons and the stability of the resulting enolate.

The general mechanism for the alpha-deprotonation of a ketone to form an enolate is as follows:

A strong base abstracts a proton from the alpha-carbon. masterorganicchemistry.comyoutube.com

The electrons from the C-H bond move to the alpha-carbon, forming a carbanion. masterorganicchemistry.com

This intermediate is stabilized by resonance, with the negative charge being shared between the alpha-carbon and the oxygen atom of the former carbonyl group. masterorganicchemistry.com

Stereochemical Outcomes in Reaction Pathways

The stereochemistry of reactions involving prop-1-enylcyclopropyllithium is a critical aspect that dictates the three-dimensional arrangement of the product molecules.

Regioselectivity in Cyclopropane Ring Opening and Addition Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions of prop-1-enylcyclopropyllithium, regioselectivity is particularly important during the opening of the strained cyclopropane ring. The position of bond cleavage in the three-membered ring can be influenced by various factors.

Studies on donor-acceptor cyclopropanes have shown that visible-light-mediated ring-opening hydrogenolysis can proceed with high regioselectivity. rsc.org Similarly, electron transfer-promoted ring-opening of cyclopropyl silyl (B83357) ethers demonstrates that the regioselectivity is dependent on the nucleophile and oxidizing species. nih.gov In the context of prop-1-enylcyclopropyllithium, the electronic nature of the substituents on both the cyclopropyl ring and the propenyl chain, as well as the reagents used, would be expected to play a significant role in directing where the ring opens. For example, in tandem Heck-cyclopropane ring-opening reactions of alkenyl cyclopropyl diols, the regioselectivity of the ring-opening was found to be influenced by the position of hydroxyl groups. nih.gov

Diastereoselectivity and Enantioselectivity in Transformations

Diastereoselectivity and enantioselectivity are crucial for controlling the formation of specific stereoisomers. In the reactions of prop-1-enylcyclopropyllithium, these selectivities determine the relative and absolute configuration of newly formed stereocenters.

Research on the double carbometalation of cyclopropenes has demonstrated that it is possible to produce bicyclopropyl (B13801878) ester derivatives with excellent diastereoselectivity, creating multiple distant stereocenters. researchgate.net This suggests that reactions involving cyclopropyl intermediates can be highly stereocontrolled. Furthermore, the in situ formed cyclopropyl-metal intermediate can be configurationally stable and functionalized with retention of configuration. researchgate.net In the synthesis of cysteine derivatives via reductive ring-opening of cyclopropanated amino acids, high stereoselectivity at a removed β-stereocenter has been observed. beilstein-journals.org

Influence of Steric and Electronic Factors on Reaction Stereochemistry

Both steric and electronic factors exert a strong influence on the stereochemical outcome of reactions involving prop-1-enylcyclopropyllithium.

Steric Effects: The spatial arrangement of atoms and groups near the reaction center can hinder or favor certain reaction pathways. For example, in the formation of a cycloheptatriene (B165957) ring around a tribenzotriquinacene core, the steric effect of methoxy (B1213986) groups was found to be significant, although less so than electronic effects. rsc.org In a tandem Heck-ring-opening reaction, the steric hindrance of a secondary alcohol influenced the diastereoselective aryl-addition. nih.gov

Electronic Effects: The distribution of electron density in the reacting molecules is a primary determinant of reactivity and selectivity. In the C(sp²)−S coupling reaction, electronic effects were found to dominate the reaction, with electron-withdrawing groups and electron-donating groups having distinct impacts on the reaction pathway. mdpi.com Similarly, in the tandem Heck–ring-opening of cyclopropyldiol derivatives, variation of the electronic nature of an aryl substituent on the cyclopropane ring did not affect the regioselectivity of the ring-opening, indicating that other factors were dominant in that specific case. nih.gov However, in many other systems, such as the thermal reaction of Ru₃(CO)₁₂ with alkynyl ketones, electronic effects of substituents play a crucial role in regulating the reaction pathways. researchgate.net

Rearrangement Reactions Involving the Cyclopropyl Unit

The high ring strain of the cyclopropane unit in prop-1-enylcyclopropyllithium makes it susceptible to various rearrangement reactions, which can be triggered by thermal energy or the presence of metals.

Thermal and Metal-Mediated Rearrangements of Cyclopropyl Carbanions

Cyclopropyl carbanions, which are key intermediates in the chemistry of prop-1-enylcyclopropyllithium, can undergo rearrangements to form more stable structures. These rearrangements can be induced by heat or mediated by metal catalysts.

Thermal Rearrangements: Heating can provide the necessary activation energy for the cleavage of a C-C bond in the cyclopropane ring, leading to a ring-opened product. For example, the thermal rearrangement of {[2-(arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and selanes, generated in situ, leads to the formation of (2-arylmethylidenebut-3-enyl)(phenyl)sulfanes and selanes. nih.gov A radical rearrangement mechanism has been proposed for this process. nih.gov Theoretical studies on the thermal rearrangement of 2-vinylcyclopropylidene have shown that it can lead to cyclopentadiene (B3395910) and vinylallene. nih.gov Furthermore, 1,1-divinyl-2-phenylcyclopropanes undergo a variety of thermal rearrangements, including the vinylcyclopropane (B126155) rearrangement to form vinylcyclopentenes. nih.gov

Metal-Mediated Rearrangements: The presence of a metal, such as lithium in prop-1-enylcyclopropyllithium, can significantly influence the course of rearrangement reactions. The metal can coordinate to the carbanion, altering its reactivity and the stability of transition states. While specific examples for prop-1-enylcyclopropyllithium are not detailed in the provided search results, the general principles of metal-mediated rearrangements of organolithium compounds are well-established. For instance, rearrangements in reductions by metal hydrides have been observed in other systems. caltech.edu

Interactive Data Table: Factors Influencing Stereoselectivity

| Factor | Description | Example |

| Steric Hindrance | The spatial bulk of substituents near the reactive center can direct incoming reagents to the less hindered face of the molecule. | In the diastereoselective aryl-addition to a cyclopropyl diol, a bulky secondary alcohol directed the addition. nih.gov |

| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents can influence the stability of intermediates and transition states, thereby controlling the stereochemical outcome. | In C(sp²)−S coupling reactions, electron-withdrawing and electron-donating groups on the aryl ring led to different reaction efficiencies and selectivities. mdpi.com |

| Chelation Control | The ability of a metal to coordinate to multiple functional groups within the same molecule can lock the conformation and lead to high stereoselectivity. | While not explicitly detailed for prop-1-enylcyclopropyllithium, this is a common strategy in organolithium chemistry to control stereochemistry. |

| Solvent Effects | The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of organolithium reagents, which in turn affects stereoselectivity. | The use of coordinating solvents like THF can break down organolithium aggregates, leading to different reactivity and selectivity compared to non-coordinating solvents like hexane. |

Stereochemical Aspects of Cyclopropyllithium Reagents

Configurational Stability and Inversion at the Lithiated Carbon Center

A fundamental consideration in the stereochemistry of cyclopropyllithium reagents is their configurational stability. The ability of the lithiated carbon center to maintain its stereochemical integrity is paramount for any stereoselective transformation. Unlike their acyclic counterparts, which often undergo rapid inversion, cyclopropyllithium compounds can exhibit significant configurational stability.

The geometry of the cyclopropyl (B3062369) ring, with its high degree of s-character in the C-H bonds, influences the hybridization of the carbanionic carbon. This leads to a higher energy barrier for inversion compared to unstrained alkyl lithium compounds. The rate of inversion is sensitive to factors such as the solvent, temperature, and the nature of substituents on the cyclopropyl ring.

Computational studies on related systems, such as chiral lithiated cyclopropylnitriles, have provided insights into the factors governing configurational stability. nih.gov For instance, density functional theory (DFT) calculations have been employed to probe the inversion barriers and racemization pathways of these species. nih.gov The presence of coordinating groups can significantly impact stability. For example, the addition of a directing group, like a formyl group, to the beta-carbon of a cyclopropyl ring has been predicted to favor C-lithiation and enhance configurational stability. nih.gov

Table 1: Factors Influencing Configurational Stability of Cyclopropyllithium Reagents

| Factor | Influence on Configurational Stability | Rationale |

| Temperature | Lower temperatures increase stability | Reduces thermal energy available to overcome the inversion barrier. |

| Solvent | Less polar, non-coordinating solvents can enhance stability | Coordinating solvents can stabilize the transition state for inversion. |

| Substituents | Electron-withdrawing or coordinating groups can increase stability | Can increase the s-character of the carbanionic orbital or chelate the lithium ion. |

Stereochemical Purity in Synthesis and Its Conservation in Reactions

Achieving high stereochemical purity in the synthesis of cyclopropyllithium reagents is a prerequisite for their effective use in asymmetric synthesis. The stereospecificity of the method used to generate the organolithium compound is crucial. Common methods include the deprotonation of a chiral cyclopropane (B1198618) or the lithium-halogen exchange of a stereochemically defined cyclopropyl halide.

The conservation of stereochemical purity during subsequent reactions with electrophiles is equally important. A configurationally stable cyclopropyllithium reagent is expected to react with retention of configuration. This allows for the transfer of the stereochemical information from the starting material to the final product.

The stereoselectivity of reactions involving cyclopropyllithium reagents can be very high, leading to the formation of a single stereoisomer as the major product. masterorganicchemistry.com A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com The degree of stereospecificity in reactions of cyclopropyllithium reagents is a testament to their configurational stability under the reaction conditions.

Asymmetric Synthetic Approaches Utilizing Prop-1-enylcyclopropyllithium

The development of asymmetric synthetic methodologies allows for the preparation of enantiomerically enriched cyclopropane derivatives, which are valuable building blocks in medicinal chemistry and natural product synthesis. organic-chemistry.org The following subsections explore key strategies for achieving stereocontrol in reactions involving prop-1-enylcyclopropyllithium and related species.

One of the most powerful strategies for inducing asymmetry in chemical reactions is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary can be removed and ideally recycled. nih.gov

In the context of prop-1-enylcyclopropyllithium, a chiral auxiliary could be incorporated into the molecule, for example, by attaching it to the cyclopropane ring or the propenyl group. The steric and electronic properties of the auxiliary would then influence the facial selectivity of the approach of an electrophile to the lithiated carbon.

Various chiral auxiliaries have been successfully employed in asymmetric synthesis, including oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. nih.govpsu.edu For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, alkylations, and other transformations. psu.edursc.org A general approach involves the reaction of a chiral auxiliary-bearing substrate with an organolithium reagent, where the auxiliary directs the approach of the electrophile. rsc.org

A novel strategy combining chiral auxiliaries and substrate-directable reactions has been described for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. psu.edursc.orgresearchgate.net This three-step sequence involves an aldol reaction with a chiral auxiliary, a directed cyclopropanation, and a retro-aldol cleavage to release the enantiopure cyclopropane product. psu.edursc.orgresearchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Formation of a chelated, rigid transition state that blocks one face of the enolate. psu.edursc.org |

| Camphor Derivatives | Diels-Alder reactions, Alkylations | Steric hindrance from the bulky camphor skeleton directs the approach of the reagent. |

| Pseudoephedrine | Alkylation of amides | Chelation control involving the lithium cation, directing alkylation from a specific face. nih.gov |

In substrate-controlled diastereoselective reactions, the existing stereocenters within the substrate molecule dictate the stereochemical outcome of the reaction. This approach is particularly useful when the starting material already possesses defined stereochemistry.

For a substituted prop-1-enylcyclopropane, the inherent chirality of the molecule can direct the course of a reaction. For example, if the cyclopropane ring or the propenyl group contains a stereocenter, it can influence the diastereoselectivity of a subsequent lithiation and reaction with an electrophile. The steric bulk and electronic nature of the substituents will play a crucial role in determining the preferred transition state geometry, leading to the formation of one diastereomer over the other.

Diastereoselective synthesis has been used to prepare a series of (3-substituted-cycloalkyl)glycine pyrrolidides and thiazolidides, where the three chiral centers were generated in an unambiguous, stereochemically defined manner. This highlights the power of substrate control in complex molecule synthesis. In another example, a highly diastereoselective formal nucleophilic substitution of bromocyclopropanes was achieved, where the facial selectivity of the addition was controlled by a directing group within the substrate.

The asymmetric synthesis of chiral cyclopropanes from sulfoxonium ylides catalyzed by a chiral-at-metal Rh(III) complex demonstrates excellent diastereoselectivity, which is attributed to weak coordination between the catalyst and the substrate. organic-chemistry.org This illustrates how external chiral catalysts can also be used to achieve high levels of substrate-controlled diastereoselectivity.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy stands as a powerful, non-destructive tool for investigating the structure and dynamics of organolithium reagents in solution. lu.se It provides detailed information on the local chemical environment, connectivity of atoms, and the nature of the carbon-lithium bond.

The direct one-bond scalar coupling between carbon and lithium isotopes (¹³C and ⁶Li or ⁷Li), denoted as ¹JCLi, is a critical parameter for understanding the nature of the C-Li bond and the aggregation state of organolithium compounds. wikipedia.org The magnitude of ¹JCLi is directly proportional to the s-character of the carbon hybrid orbital directed towards the lithium atom and provides insight into the number of lithium atoms interacting with a specific carbanionic center. wikipedia.org

| Parameter | Significance in Structural Analysis | Typical Application |

| ¹JCLi | Provides direct evidence of a C-Li bond and indicates the number of interacting lithium atoms. | Distinguishing between monomeric, dimeric, and higher-order aggregates of organolithium compounds in solution. |

| Isotope Labeling (e.g., ⁶Li, ¹³C, ¹⁵N) | Simplifies complex spectra and allows for the determination of specific coupling constants. nih.govnih.gov | Used to study the structure of mixed aggregates and to trace the connectivity of atoms in complex molecules. nih.govwpmucdn.com |

Organolithium compounds, including cyclopropyllithium derivatives, are known to exist as aggregates (dimers, tetramers, hexamers, etc.) in solution, with the degree of aggregation depending on the solvent, concentration, temperature, and the presence of other coordinating species. wikipedia.orgresearchgate.net NMR spectroscopy, particularly ⁶Li and ¹³C NMR, is a primary technique for studying these aggregation equilibria.

Low-temperature NMR studies have been successfully employed to characterize the solution structures of mixed aggregates. For example, investigations into mixtures of lithium cyclopropylacetylide, a chiral lithium amino alkoxide, and lithium hexamethyldisilazide (LiHMDS) in various ether solvents revealed the formation of mixed tetramers with different stoichiometries (3:1, 2:2, and 1:3). wpmucdn.com The distinct NMR signals for the different lithium environments within these aggregates allow for their identification and characterization. wpmucdn.com The use of techniques like ¹H NMR can also help in studying peptide aggregation, indicating the potential for similar methodologies to be applied to organolithium systems. nih.govnih.gov

| Aggregate Type | Solvent System | NMR Spectroscopic Evidence | Reference |

| (RCCLi)₃(ROLi) Mixed Tetramer | THF/pentane | Distinct ⁶Li, ¹³C, and ¹⁵N NMR signals corresponding to the 3:1 stoichiometry. | wpmucdn.com |

| (RCCLi)₂(ROLi)₂ Mixed Tetramer | THF/pentane, Et₂O, Me₂NEt | Observation of C₂-symmetric and asymmetric isomers depending on the solvent, identified by their unique NMR signatures. | wpmucdn.com |

| (RCCLi)(R*OLi)₃ Mixed Tetramer | THF/pentane, Et₂O, Me₂NEt | Characteristic NMR signals indicating a 1:3 mixed tetrameric structure. | wpmucdn.com |

RCCLi = Lithium cyclopropylacetylide; R*OLi = Chiral lithium amino alkoxide

Organolithium aggregates are often involved in dynamic exchange processes, where lithium atoms and organic groups move between different aggregate structures. researchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics and mechanisms of these exchange reactions. By analyzing the changes in NMR lineshapes as a function of temperature, it is possible to determine the rates of exchange and the activation parameters for these processes.

Studies on various organolithium compounds have shown that both intra- and inter-aggregate exchange processes can occur. researchgate.net For instance, the exchange between different aggregated species can be monitored by observing the coalescence of distinct NMR signals into a single, averaged signal as the temperature is increased. While specific DNMR studies on lithium;prop-1-enylcyclopropane are not detailed in the provided search results, the general principles are applicable. The understanding of these dynamic processes is crucial as they can significantly influence the reactivity of the organolithium reagent. acs.org

X-ray Diffraction Analysis of Related Cyclopropyllithium Aggregates in Solid State

Although a crystal structure for this compound is not available in the provided results, the structures of numerous other organolithium aggregates have been determined by XRD. researchgate.netusp.org These studies have revealed a common structural motif for many alkyllithium compounds: a tetrameric aggregate with a distorted cubane-like core of four lithium and four carbanionic carbon atoms. The organic groups are typically situated at the corners of this tetrahedron.

The analysis of related cyclopropyllithium aggregates by XRD would provide invaluable data for understanding the solid-state structure of this compound. Such information would complement the solution-state data obtained from NMR spectroscopy, offering a more complete picture of the structural chemistry of this class of compounds. The mineral composition of aggregates can also be determined using XRD. researchgate.nettrb.org

Synthetic Utility As a Versatile Intermediate in Complex Molecule Synthesis

Enabling Chiral Synthesis of Cyclopropane-Containing Natural Products and Analogs

The inherent chirality of many substituted cyclopropane-containing natural products necessitates synthetic strategies that can introduce this three-membered ring with high levels of stereocontrol. While direct studies on the application of lithium;prop-1-enylcyclopropane in the total synthesis of specific natural products are limited, its potential is evident from syntheses that utilize similar lithiated cyclopropane (B1198618) derivatives. The strategic use of such reagents allows for the introduction of the cyclopropyl (B3062369) moiety in a highly diastereoselective manner, often directed by existing stereocenters within the synthetic intermediate.

For instance, in the synthesis of complex molecules, a chiral substrate containing a directing group can influence the facial selectivity of the addition of a lithiated cyclopropane. The approach of the organolithium reagent is sterically hindered on one face of the electrophile, leading to the preferential formation of one diastereomer. This principle is fundamental in constructing the intricate stereochemical arrays found in many biologically active natural products.

Regio- and Stereoselective Construction of Polycyclic and Spirocyclic Systems

The unique reactivity of vinylcyclopropanes, and by extension their lithiated counterparts, makes them powerful precursors for the construction of more complex ring systems. The relief of ring strain in the three-membered ring can be a driving force for subsequent rearrangements and cyclization reactions.

The addition of this compound to a cyclic ketone, for example, would generate a tertiary alkoxide. Subsequent acid- or Lewis acid-catalyzed rearrangement could then facilitate the expansion of the existing ring or the formation of a new fused or spirocyclic system. The stereochemistry of the newly formed rings would be heavily influenced by the initial stereochemistry of the addition of the organolithium reagent.

Integration into Multistep Organic Synthesis Sequences

The utility of this compound is most pronounced when it is integrated into a longer, multistep synthetic sequence. Its role is often to introduce a key structural fragment that can be further elaborated in subsequent steps. The prop-1-enyl side chain, for instance, provides a handle for further functionalization, such as oxidation, reduction, or participation in pericyclic reactions, after the initial addition reaction via the lithiated carbon.

The table below illustrates a hypothetical reaction sequence where this compound is used as a key building block.

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | prop-1-enylcyclopropane | n-BuLi, THF, -78 °C | This compound | In situ generation of the nucleophile |

| 2 | This compound, Cyclohexanone | THF, -78 °C to rt | 1-(prop-1-enylcyclopropyl)cyclohexan-1-ol | Formation of a key carbon-carbon bond |

| 3 | 1-(prop-1-enylcyclopropyl)cyclohexan-1-ol | H+, heat | Spiro[2.5]octan-4-one derivative | Acid-catalyzed rearrangement to a spirocycle |

| 4 | Spiro[2.5]octan-4-one derivative | Various reagents | Further elaborated polycyclic system | Functional group manipulation and further cyclizations |

This hypothetical sequence demonstrates how the initial addition of the lithiated cyclopropane can set the stage for the construction of significantly more complex molecular architectures. The precise outcome of such sequences is highly dependent on the substrate, reaction conditions, and the nature of any subsequent transformations.

Future Directions and Emerging Research Avenues in Organolithium Cyclopropane Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of stereochemically defined cyclopropanes is of paramount importance due to their prevalence in biologically active molecules and their utility as versatile synthetic building blocks. The future development of synthetic routes to enantiomerically and diastereomerically pure cyclopropyl (B3062369) organolithium reagents, including those bearing alkenyl substituents, is a key research frontier.

Current research provides a strong foundation for these future developments. For instance, the Simmons-Smith cyclopropanation of alkenyl 1,2-bis(boronates) has been shown to produce stereodefined cyclopropyl-1,2-bis(boronates). Subsequent functionalization with organolithium reagents, such as 2-lithiothiophene, has been demonstrated, showcasing a pathway to functionalized cyclopropanes. organic-chemistry.org While this method has shown moderate enantiomeric ratios in some cases, it opens the door for further optimization. organic-chemistry.org

A promising direction lies in the development of catalytic enantioselective methods. Chiral rhodium(III) complexes have been successfully employed in the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, affording optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantiomeric excess (up to 99% ee) and diastereomeric ratios (dr > 20:1). organic-chemistry.org The adaptation of such catalytic systems to generate enantiomerically enriched alkenylcyclopropanes, which could then be converted to their corresponding lithium derivatives, presents a significant opportunity.

Furthermore, biocatalysis is emerging as a powerful tool. Engineered carbene transferases, for example, have been utilized for the highly enantioselective cyclopropanation of olefins with yields and enantioselectivities reaching up to 99%. digitellinc.com Expanding the substrate scope of these enzymatic systems to include precursors for lithium;prop-1-enylcyclopropane could provide a green and efficient synthetic route.

The direct enantioselective lithiation of cyclopropanes using chiral ligands is another avenue of intense research. princeton.edu The development of new chiral ligands specifically designed for the deprotonation of pro-chiral alkenylcyclopropanes would be a major breakthrough, allowing for the direct synthesis of enantiomerically enriched this compound. Understanding the structure of the resulting chiral lithium aggregates, potentially through the study of cation-π interactions, will be crucial for rational ligand design and optimization of enantioselectivity. nih.gov

The table below summarizes some of the current stereoselective methods that could be foundational for the synthesis of chiral this compound.

| Method | Substrates | Catalyst/Reagent | Stereoselectivity | Potential for this compound synthesis |

| Simmons-Smith Cyclopropanation | Alkenyl 1,2-bis(boronates) | Diethylzinc, Diiodomethane | Stereodefined, moderate ee | Functionalization of the resulting boronate could lead to the target compound. organic-chemistry.org |

| Rhodium-Catalyzed Cyclopropanation | β,γ-Unsaturated ketoesters, Sulfoxonium ylides | Chiral Rh(III) complex | Up to 99% ee, >20:1 dr | High potential if adaptable to alkenylcyclopropane synthesis. organic-chemistry.org |

| Biocatalytic Cyclopropanation | Vinylarenes, Diazo compounds | Engineered Myoglobin | Up to 99% ee | Promising for green synthesis if substrate scope can be expanded. digitellinc.com |

| Enantioselective Lithiation | Pro-chiral substrates | s-BuLi, Chiral ligand | Enantioenriched products | Direct and highly desirable route to the target compound. princeton.edu |

Future research will likely focus on combining these approaches. For example, the kinetic resolution of racemic this compound using a chiral reagent or catalyst could be a viable strategy. Additionally, the diastereoselective functionalization of existing chiral cyclopropyl organolithium species will be crucial for accessing a wider range of complex molecules. The conservation of alkene geometry observed in some cyclopropanation reactions of allylic alcohols is a positive indicator for achieving high diastereoselectivity in the synthesis of compounds like (E)- and (Z)-lithium;prop-1-enylcyclopropane. rsc.org

Exploration of Novel Catalytic Approaches to Cyclopropyl Organolithium Transformations

The reactivity of organolithium compounds is traditionally controlled by stoichiometric reagents and solvent effects. However, the development of catalytic methods for transformations involving these highly reactive species is a rapidly emerging area with the potential to revolutionize their application in synthesis. For cyclopropyl organolithiums like this compound, catalytic approaches could offer unprecedented levels of control and efficiency.

A significant area of future research will be the use of transition metal catalysts to mediate reactions of cyclopropyl organolithiums. While the high reactivity of organolithiums can lead to catalyst deactivation, recent advances have shown that under carefully controlled conditions, catalytic cycles can be sustained. For instance, the development of catalytic cross-coupling reactions involving cyclopropyl organolithiums and various electrophiles would be a major advance. This could include Suzuki-Miyaura-type couplings of boronate-substituted cyclopropanes, which can be accessed stereoselectively, with a subsequent lithiation step. organic-chemistry.org

Another promising avenue is the exploration of copper-catalyzed reactions. Copper catalysis is well-known to be compatible with organolithium reagents, often forming mixed copper-lithium species (cuprates) in situ. The development of chiral copper catalysts for the enantioselective functionalization of this compound would be a significant step forward. This could involve allylic alkylations, conjugate additions, or other bond-forming reactions where the cyclopropyl lithium acts as the nucleophile.

Furthermore, the concept of "synergistic catalysis," where an organolithium reagent and a catalyst work in concert to effect a transformation, is a fertile ground for discovery. For example, a chiral catalyst could be used to control the stereochemistry of the addition of this compound to a prochiral electrophile. The development of chiral ligands that can effectively operate in the presence of highly basic and nucleophilic organolithiums is a key challenge that needs to be addressed. nih.gov

The table below outlines potential catalytic transformations for this compound.

| Catalytic Approach | Potential Transformation | Catalyst System | Expected Benefit |

| Transition Metal Cross-Coupling | Reaction with aryl/vinyl halides | Palladium or Nickel complexes | Formation of C-C bonds with high functional group tolerance. |

| Copper-Catalyzed Reactions | Asymmetric allylic alkylation | Chiral copper-ligand complexes | Enantioselective formation of new stereocenters. |

| Synergistic Catalysis | Enantioselective addition to aldehydes | Chiral Lewis acid or organocatalyst | Control over the stereochemical outcome of the reaction. |

The use of flow chemistry is also poised to play a crucial role in the development of catalytic transformations of organolithium compounds. acs.org Continuous flow reactors can offer precise control over reaction parameters such as temperature and mixing, which is critical when dealing with highly reactive intermediates. This can enable reactions that are difficult or dangerous to perform in batch, and can also facilitate the screening of catalysts and reaction conditions. The generation and immediate catalytic functionalization of this compound in a flow system could provide a safe and scalable method for its use in synthesis.

Advancements in In Situ Spectroscopic Monitoring and Kinetic Studies

Understanding the structure, aggregation state, and reactivity of organolithium reagents is fundamental to controlling their chemical behavior. For strained and reactive species like this compound, in situ spectroscopic monitoring and kinetic studies are indispensable tools for gaining mechanistic insights. Future advancements in these techniques will be crucial for the rational development of new synthetic methods.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organolithium compounds. Future research will likely involve the use of more advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY) to probe aggregation states, and Rapid-Injection NMR (RI-NMR) to observe short-lived intermediates in real-time. These studies will be essential for understanding how factors like solvent, temperature, and the presence of additives influence the structure and reactivity of this compound.

In addition to NMR, other spectroscopic techniques are expected to play a greater role. In situ Infrared (IR) and Raman spectroscopy can provide complementary information about bonding and functional groups, and can be particularly useful for monitoring reactions in real-time under catalytic conditions. The development of specialized probes and flow cells will facilitate the application of these techniques to the study of organolithium chemistry.

Kinetic studies will also be a major focus of future research. By measuring reaction rates under various conditions, it is possible to determine reaction orders, activation parameters, and to elucidate the rate-determining step of a reaction. This information is invaluable for optimizing reaction conditions and for understanding the mechanism of catalysis. The combination of in situ spectroscopy and kinetic analysis will provide a powerful platform for unraveling the complex reaction pathways of cyclopropyl organolithiums.

The table below highlights key techniques and the insights they can provide for the study of this compound.

| Technique | Information Gained | Future Advancements |

| Low-Temperature NMR | Structure, aggregation state, dynamic processes | Higher field magnets, advanced pulse sequences (e.g., DOSY, RI-NMR) |

| In Situ IR/Raman Spectroscopy | Real-time monitoring of functional group changes | Fiber-optic probes, chemometric analysis |

| Kinetic Analysis | Reaction rates, activation parameters, mechanistic pathways | Automated reaction monitoring, microfluidic reactors |

Ultimately, the goal of these studies is to build a comprehensive picture of the factors that govern the reactivity and selectivity of this compound. This knowledge will be essential for the design of new and improved synthetic methods.

Synergistic Application of Experimental and Advanced Computational Methods for Mechanistic Elucidation

The synergy between experimental and computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For complex and highly reactive species like this compound, this combined approach is particularly powerful for elucidating reaction mechanisms and for guiding the development of new synthetic strategies.

Density Functional Theory (DFT) calculations have emerged as a workhorse in computational chemistry for studying organolithium compounds. Future research will leverage advances in computational hardware and algorithms to perform more accurate and sophisticated calculations on larger and more complex systems. This will enable the detailed investigation of transition states, reaction pathways, and the influence of solvent and ligands on the reactivity of this compound.

The validation of computational predictions with experimental data is crucial for building robust and reliable models. The integration of data from in situ spectroscopic and kinetic studies with computational results will be a hallmark of future research in this area. For example, experimentally observed intermediates can be compared with calculated structures, and experimentally determined activation energies can be benchmarked against computed values. This iterative process of prediction and validation will lead to a deeper and more nuanced understanding of the chemistry of cyclopropyl organolithiums.

The table below summarizes the synergistic application of experimental and computational methods.

| Experimental Method | Computational Method | Combined Insight |

| In situ NMR/IR | DFT calculations of structures and energies | Identification of intermediates and transition states |

| Kinetic studies | Calculation of reaction barriers | Elucidation of rate-determining steps and reaction mechanisms |

| Enantioselective synthesis | Modeling of chiral catalyst-substrate interactions | Rational design of more selective catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.